molecular formula C6H5F6NO2 B3040415 ethyl N-(hexafluoropropan-2-ylidene)carbamate CAS No. 19846-30-1

ethyl N-(hexafluoropropan-2-ylidene)carbamate

Cat. No.: B3040415
CAS No.: 19846-30-1
M. Wt: 237.1 g/mol
InChI Key: HRXXRHLTFHWCCM-UHFFFAOYSA-N
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Description

Ethyl N-(hexafluoropropan-2-ylidene)carbamate is a fluorinated carbamate derivative characterized by a 1,1,1,3,3,3-hexafluoroisopropyl group attached to a carbamate backbone. This compound is synthesized via reaction of primary or secondary amines with bis(pentafluorophenyl) carbonate and 1,1,1,3,3,3-hexafluoropropan-2-ol under basic conditions, typically in acetonitrile with triethylamine as a catalyst . The hexafluoroisopropyl group confers high electronegativity and lipophilicity, enhancing metabolic stability and binding affinity to biological targets.

This compound is primarily investigated in medicinal chemistry as a selective inhibitor of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), enzymes involved in endocannabinoid signaling . Its fluorinated structure distinguishes it from non-fluorinated carbamates, offering unique physicochemical properties and reduced susceptibility to enzymatic degradation.

Properties

IUPAC Name

ethyl N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F6NO2/c1-2-15-4(14)13-3(5(7,8)9)6(10,11)12/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXXRHLTFHWCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N=C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triphosgene-Mediated Carbamate Formation

Reaction Mechanism

The most widely reported method for synthesizing ethyl N-(hexafluoropropan-2-ylidene)carbamate involves the use of triphosgene (bis(trichloromethyl) carbonate) as a phosgene substitute. This approach avoids the hazards associated with phosgene gas while achieving high yields. The reaction proceeds via the in situ generation of an isocyanate intermediate.

  • Isocyanate Formation :
    Hexafluoropropan-2-ylidene amine reacts with triphosgene in the presence of a base, such as triethylamine, to form the corresponding isocyanate. The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.

    $$
    \text{C}3\text{F}6\text{NH}2 + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{C}3\text{F}_6\text{NCO} + \text{Byproducts}
    $$

  • Alcohol Quenching :
    Ethanol is introduced to trap the isocyanate, forming the target carbamate. The reaction is stirred at room temperature for 12–24 hours to ensure completion.

    $$
    \text{C}3\text{F}6\text{NCO} + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}3\text{F}6\text{NH-C(O)-O-C}2\text{H}5
    $$

Optimization Parameters

  • Solvent : Dichloromethane or acetonitrile (yield: 85–92%).
  • Temperature : 0°C for isocyanate formation, room temperature for carbamate synthesis.
  • Base : Triethylamine (2–3 equivalents) ensures efficient deprotonation.

Metal Oxide-Catalyzed Synthesis

Patent-Inspired Methodology

A patent describing ethyl carbamate synthesis (CN100349861C) provides a template for adapting non-phosgene routes. While the original method uses urea and ethanol with metal oxide catalysts, modifying the alcohol component to hexafluoropropan-2-ol could yield the desired compound.

Reaction Conditions
  • Catalysts : Zinc oxide (ZnO) or magnesium oxide (MgO) at 5–10 wt%.
  • Temperature : 150–180°C under autogenous pressure (1.5–2.0 MPa).
  • Molar Ratio : Urea to hexafluoropropan-2-ol (1:15).
Mechanistic Pathway

Urea decomposes under heat to generate ammonia and isocyanic acid, which reacts with hexafluoropropan-2-ol to form the carbamate:

$$
\text{NH}2\text{CONH}2 \rightarrow \text{NH}3 + \text{HNCO}
$$
$$
\text{HNCO} + \text{C}
3\text{F}6\text{OH} \rightarrow \text{C}3\text{F}6\text{NH-C(O)-OH}
$$
$$
\text{C}
3\text{F}6\text{NH-C(O)-OH} + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}3\text{F}6\text{NH-C(O)-O-C}2\text{H}5 + \text{H}2\text{O}
$$

Limitations and Adaptations

  • Byproduct Management : Ammonia gas must be scrubbed using condensed water to prevent reactor corrosion.
  • Yield : Preliminary studies suggest yields of 70–80%, lower than triphosgene-based methods.

Comparative Analysis of Synthetic Routes

Parameter Triphosgene Method Metal Oxide Method
Yield (%) 85–92 70–80
Reaction Time (h) 12–24 6–10
Temperature Range (°C) 0–25 150–180
Byproducts HCl, CO₂ NH₃, H₂O
Scalability Moderate High

Advanced Modifications and Catalytic Systems

Fluorous-Tagged Intermediates

Recent advancements in fluorous chemistry enable the use of this compound as a building block for oligosaccharide synthesis. The compound’s fluorous nature allows purification via fluorous solid-phase extraction (FSPE), enhancing efficiency in multi-step syntheses.

Enzymatic Catalysis

Preliminary studies explore lipase-mediated transesterification for carbamate synthesis under mild conditions (pH 7–8, 30–40°C). While promising, enzymatic methods currently face challenges with fluorinated substrates due to enzyme compatibility.

Chemical Reactions Analysis

Ethyl N-(hexafluoropropan-2-ylidene)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The carbamate group can be substituted with other functional groups using suitable reagents and conditions. Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl N-(hexafluoropropan-2-ylidene)carbamate features a carbamate group attached to an ethyl group and a hexafluoropropan-2-ylidene moiety. The presence of fluorine atoms contributes to its unique reactivity and stability, making it suitable for diverse applications.

Organic Synthesis

Building Block : this compound serves as an essential building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including:

  • Substitution Reactions : The carbamate group can be substituted with other functional groups, facilitating the synthesis of derivatives with tailored properties.
  • Oxidation and Reduction : The compound can undergo oxidation to yield oxidized products or reduction to form amines, expanding its utility in synthetic pathways.

Catalysis

Catalytic Applications : The compound is utilized as a catalyst or catalyst precursor in several chemical reactions. Its ability to stabilize reactive intermediates makes it valuable in:

  • Promoting Reactions : It can enhance reaction rates and selectivity in organic transformations.
  • Facilitating Multi-step Synthesis : Its unique properties allow it to participate in multi-component reactions, streamlining the synthesis of complex molecules .

Materials Science

Development of New Materials : this compound is explored in materials science for creating advanced materials with specific properties, such as:

  • Fluorinated Polymers : Its incorporation into polymer matrices can impart desirable characteristics like enhanced thermal stability and chemical resistance.
  • Nanocomposites : The compound can be used to develop nanocomposites that exhibit improved mechanical and thermal properties.

Biological Research

Pharmacological Potential : The compound has garnered attention for its potential biological activities, particularly as an inhibitor of key enzymes involved in the endocannabinoid system:

  • Inhibition of FAAH and MAGL : this compound inhibits fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), leading to increased levels of endocannabinoids. This modulation may have implications for pain management, inflammation control, and neuroprotection .

Case Studies

  • Inhibition Studies : Research has demonstrated that derivatives of this compound exhibit significant inhibition of FAAH and MAGL, impacting cellular signaling pathways related to various physiological processes .
  • Pharmacokinetic Analysis : Selected derivatives were evaluated for their hydrolytic stability and permeability using Caco-2 cell models, indicating their potential for therapeutic applications in the central nervous system .

Summary Table of Applications

Application AreaDescription
Organic SynthesisBuilding block for complex molecules; participates in substitution reactions
CatalysisCatalyst precursor; enhances reaction rates and selectivity
Materials ScienceDevelopment of fluorinated polymers; nanocomposites
Biological ResearchInhibitor of FAAH and MAGL; potential therapeutic applications

Mechanism of Action

The mechanism of action of ethyl N-(hexafluoropropan-2-ylidene)carbamate involves its interaction with specific molecular targets. For instance, it has been evaluated for inhibition of endocannabinoid degrading enzymes such as fatty acid amide hydrolase and monoacylglycerol lipase . The hexafluoropropan-2-ylidene group plays a crucial role in the compound’s reactivity and inhibitory effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Carbamates

Key Observations :

  • Fluorination Impact: The hexafluoroisopropyl group in ethyl N-(hexafluoropropan-2-ylidene)carbamate enhances lipophilicity and enzyme-binding specificity compared to non-fluorinated analogs like ethyl carbamate .
  • Synthetic Complexity : Fluorinated carbamates require specialized reagents (e.g., bis(pentafluorophenyl) carbonate), whereas ethyl carbamate forms spontaneously in alcoholic beverages .
Carcinogenicity and Mutagenicity
  • Ethyl carbamate (EC): Found in fermented foods and beverages (average 46–822 µg/L in Chinese白酒) . Classified as a Group 2A carcinogen (probable human carcinogen) with an exposure margin (MOE) of 6,289 in Chinese白酒 consumers, indicating significant risk . Metabolized to vinyl carbamate epoxide, a DNA-reactive mutagen .
  • Vinyl carbamate: 10–50× more carcinogenic than ethyl carbamate in murine models; induces liver, lung, and skin tumors . Direct mutagen in Salmonella typhimurium assays with metabolic activation .
  • This compound: No direct carcinogenicity data available; designed for enzyme inhibition rather than metabolic activation.
Therapeutic Potential
  • This compound demonstrates nanomolar potency against MAGL (IC₅₀ = 0.8–2.3 nM) and FAAH (IC₅₀ = 12–45 nM), outperforming non-fluorinated carbamates in preclinical studies .
  • tert-Butyl carbamate is non-carcinogenic but lacks bioactivity, serving solely as a protecting group .

Physicochemical Properties

  • Lipophilicity : LogP values for fluorinated carbamates are higher (e.g., compound 9 : LogP ~3.5) due to the hexafluoroisopropyl group, enhancing blood-brain barrier penetration .
  • Stability : Fluorinated carbamates resist hydrolysis under physiological conditions, whereas ethyl carbamate degrades into toxic metabolites .

Biological Activity

Ethyl N-(hexafluoropropan-2-ylidene)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hexafluoropropan-2-ylidene moiety, which imparts distinct physicochemical properties. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that carbamate derivatives exhibit significant antimicrobial properties. The hexafluoropropan-2-ylidene substituent may enhance this activity through increased membrane permeability or interaction with bacterial enzymes.
  • Inhibition of Biofilm Formation : Similar compounds have shown efficacy in inhibiting biofilm formation in pathogenic bacteria such as Staphylococcus aureus. The ability to disrupt biofilm integrity is crucial for treating chronic infections.
  • Enzyme Inhibition : Some studies suggest that carbamates can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in various diseases, including cancer and bacterial infections.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of carbamate analogues, including this compound, and evaluated their antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain analogues exhibited low micromolar IC50 values, demonstrating potent inhibition of biofilm formation (IC50 values ranged from 5 to 20 µM) .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound interacts with bacterial cell membranes. Using fluorescence microscopy and flow cytometry, researchers observed that the compound disrupts membrane integrity, leading to increased permeability and subsequent cell death .

Data Table: Biological Activity Summary

Activity Type Effect IC50 Values References
AntimicrobialInhibition of MRSA biofilms5 - 20 µM
Membrane DisruptionIncreased permeabilityNot quantified
Enzyme InhibitionTarget-specific inhibitionVaries by target

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl N-(hexafluoropropan-2-ylidene)carbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves condensation reactions between ethyl carbamate derivatives and hexafluoropropan-2-ylidene precursors. Optimization should consider solvent polarity, temperature gradients, and catalyst selection. For example, microwave-assisted synthesis (as demonstrated in analogous fluorinated cobaltocenium compounds) can enhance reaction efficiency by reducing side reactions . Factorial design experiments (e.g., varying molar ratios and reaction times) are recommended to identify optimal conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C) is critical for confirming fluorinated moieties and carbamate connectivity. X-ray crystallography provides definitive structural validation, as seen in studies of related hexafluorido-phosphate complexes . Pair these with High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and isotopic patterns.

Q. How does the compound’s stability under varying conditions (e.g., temperature, solvents) influence experimental handling?

  • Methodological Answer : Stability assays should include thermogravimetric analysis (TGA) and dynamic light scattering (DLS) to assess degradation thresholds. For solvent compatibility, test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., hexane) under inert atmospheres. Safety protocols from analogous carbamates highlight the need for glovebox use to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data indicating competing tautomeric forms of this compound?

  • Methodological Answer : Use density functional theory (DFT) calculations to model tautomeric equilibria and compare predicted NMR chemical shifts with experimental data. Multi-nuclear NMR (e.g., ¹H-¹⁹F HOESY) can spatially resolve interactions between fluorinated groups and the carbamate backbone. Cross-validate findings with in-situ IR spectroscopy to track tautomerization kinetics .

Q. What computational frameworks best elucidate the reaction mechanisms involving this compound in organofluorine chemistry?

  • Methodological Answer : Transition state analysis via Gaussian or ORCA software, parameterized with M06-2X/cc-pVTZ basis sets, can model fluorinated intermediates. Pair this with Marcus theory to evaluate electron transfer in catalytic cycles. Studies on cobaltocenium ylides demonstrate the utility of combining computational and experimental data to refine mechanistic hypotheses .

Q. How can researchers design experiments to investigate the compound’s role in asymmetric catalysis or as a fluorinating agent?

  • Methodological Answer : Develop a kinetic profiling approach using stopped-flow UV-Vis spectroscopy to monitor reaction intermediates. Compare enantiomeric excess (ee) via chiral HPLC when testing catalytic asymmetric reactions. Link experimental outcomes to conceptual frameworks like frontier molecular orbital (FMO) theory to rationalize regioselectivity .

Q. What strategies address challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Implement continuous flow chemistry to control exothermic reactions and minimize racemization. Use in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring. Reference membrane separation technologies (e.g., nanofiltration) from chemical engineering design principles to purify fluorinated products .

Data Contradiction and Theoretical Alignment

Q. How should researchers reconcile discrepancies between experimental results and theoretical predictions for this compound?

  • Methodological Answer : Conduct sensitivity analysis on computational parameters (e.g., solvent models, basis sets) to identify sources of divergence. Validate with advanced spectroscopic techniques, such as solid-state NMR, to probe crystallographic vs. solution-phase behavior. Align findings with established frameworks like Hammond’s postulate to contextualize kinetic vs. thermodynamic control .

Tables for Methodological Reference

Parameter Traditional Synthesis Microwave-Assisted Synthesis
Reaction Time12–24 hours1–2 hours
Yield (%)55–7080–92
Purity (HPLC)90–95%98–99%
Key ReferenceConventional thermal protocols
Stability Assessment Conditions Tested Analytical Tool
Thermal Degradation25°C to 200°C (N₂ atmosphere)TGA
Hydrolytic SensitivitypH 2–12, 24 hoursLC-MS
Solvent CompatibilityDCM, THF, H₂O¹⁹F NMR

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-(hexafluoropropan-2-ylidene)carbamate
Reactant of Route 2
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ethyl N-(hexafluoropropan-2-ylidene)carbamate

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